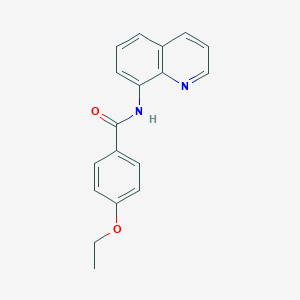

4-ethoxy-N-(8-quinolinyl)benzamide

Description

4-Ethoxy-N-(8-quinolinyl)benzamide is a benzamide derivative featuring an ethoxy substituent at the para position of the benzoyl ring and an 8-quinolinylamine group. The compound’s structure enables chelation-assisted C–H activation, making it a valuable substrate in transition-metal-catalyzed reactions, such as remote C–H amination or etherification . The quinoline moiety acts as a directing group (DG), while the N–H bond in the benzamide facilitates coordination with metal catalysts like copper or cobalt, enabling regioselective functionalization .

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

4-ethoxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-15-10-8-14(9-11-15)18(21)20-16-7-3-5-13-6-4-12-19-17(13)16/h3-12H,2H2,1H3,(H,20,21) |

InChI Key |

GASJUMUEPWUNCB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |

solubility |

0.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The reactivity, physicochemical properties, and biological activity of 4-ethoxy-N-(8-quinolinyl)benzamide are influenced by substituents on the benzoyl ring and the quinoline DG. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison of 4-Ethoxy-N-(8-quinolinyl)benzamide and Analogs

Key Observations

Electronic Effects: Electron-Donating Groups (e.g., -OCH2CH3): The ethoxy group in 4-ethoxy-N-(8-quinolinyl)benzamide enhances electron density at the benzoyl ring, favoring electrophilic substitution or oxidative coupling reactions . Electron-Withdrawing Groups (e.g., -Cl, -CF3): Chloro and trifluoromethyl groups decrease electron density, altering reaction mechanisms. For instance, 4-chloro-N-(8-quinolinyl)benzamide may favor single-electron-transfer pathways under acidic conditions .

Steric Effects :

- Substituents at the meta or para positions (e.g., 3-bromo-4-methyl analog) introduce steric hindrance, reducing reactivity in directed C–H activation .

Biological Activity: While 4-ethoxy-N-(8-quinolinyl)benzamide lacks direct biological data, structurally related benzamides (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) exhibit activity as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) .

Mechanistic Insights from Comparative Studies

- Role of the Quinoline DG: The 8-quinolinyl group is essential for directing metal catalysts to specific C–H bonds.

- N–H vs. N–Me Substitution: N-Methylated analogs (e.g., N-methyl-N-(8-quinolinyl)benzamide) fail to react in C–H activation due to the absence of a coordinating N–H bond .

- Divergent Reaction Pathways: Under basic conditions, 4-ethoxy-N-(8-quinolinyl)benzamide undergoes directed C–H methoxylation via an organometallic mechanism, while acidic conditions promote nondirected chlorination via radical pathways .

Preparation Methods

Acid Chloride Route

The most straightforward method involves reacting 4-ethoxybenzoyl chloride with 8-aminoquinoline in anhydrous organic solvents. This approach leverages the high reactivity of acid chlorides with amines to form amides.

Procedure :

-

Synthesis of 4-ethoxybenzoyl chloride : 4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 4 hours, yielding the corresponding acid chloride.

-

Amidation : 4-Ethoxybenzoyl chloride is added dropwise to a solution of 8-aminoquinoline in dry dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds at 0–5°C to mitigate exothermic side reactions.

Optimization :

-

Solvent selection : Polar aprotic solvents like DCM enhance solubility of 8-aminoquinoline, which is otherwise poorly soluble in water.

-

Stoichiometry : A 1.2:1 molar ratio of acid chloride to amine ensures complete conversion, minimizing unreacted starting material.

Yield : 75–85% after recrystallization from ethanol.

Aqueous-Phase Synthesis

Adaptation of Green Chemistry Principles

Inspired by the synthesis of N-(2-phenylethyl)benzamide in aqueous NaOH, this method replaces phenethylamine with 8-aminoquinoline.

Procedure :

-

Base preparation : Sodium hydroxide (1.5–3.0 eq) is dissolved in water, followed by the addition of 8-aminoquinoline.

-

Reaction : 4-Ethoxybenzoyl chloride is added dropwise under ice-cooling (<10°C) to prevent hydrolysis. The mixture is stirred at room temperature for 3 hours.

-

Workup : The precipitate is filtered, washed with water to neutrality, and vacuum-dried at 70–80°C.

Advantages :

Yield : 90–95% under optimized conditions.

Coupling-Agent-Mediated Synthesis

Carbodiimide-Based Activation

For cases where acid chlorides are unstable, 4-ethoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

-

Activation : 4-Ethoxybenzoic acid, EDC, and HOBt are stirred in DMF at 0°C for 30 minutes.

-

Coupling : 8-Aminoquinoline is added, and the reaction is stirred at room temperature for 12–24 hours.

Optimization :

-

Catalyst system : HOBt suppresses racemization and improves coupling efficiency.

-

Solvent : Dimethylformamide (DMF) enhances reagent solubility but requires thorough removal during purification.

Yield : 80–88% after column chromatography.

Industrial-Scale Considerations

Continuous Flow Reactors

Scalable production employs continuous flow systems to maintain precise temperature control and reduce reaction times.

Key Parameters :

-

Residence time : 10–15 minutes at 50°C.

-

Throughput : 1–2 kg/hour with >90% conversion.

Cost Analysis :

Comparative Analysis of Methods

| Method | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid Chloride | DCM | TEA | 0–25 | 85 | 98 |

| Aqueous | Water | NaOH | 0–25 | 95 | 99 |

| EDC/HOBt | DMF | - | 25 | 88 | 97 |

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.